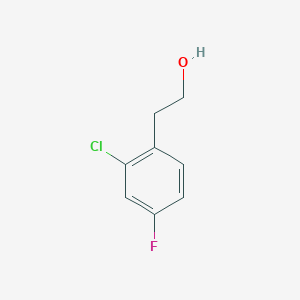

2-(2-Chloro-4-fluorophenyl)ethanol

Übersicht

Beschreibung

“2-(2-Chloro-4-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8ClFO . It has a molecular weight of 174.60 g/mol . The IUPAC name for this compound is 2-chloro-1-(4-fluorophenyl)ethanol .

Molecular Structure Analysis

The InChI string for “2-(2-Chloro-4-fluorophenyl)ethanol” isInChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 . The Canonical SMILES string is C1=CC(=CC=C1C(CCl)O)F . Physical And Chemical Properties Analysis

“2-(2-Chloro-4-fluorophenyl)ethanol” has a molecular weight of 174.60 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 174.0247707 g/mol . The topological polar surface area is 20.2 Ų .Wissenschaftliche Forschungsanwendungen

Electrochemical Conversion Methods

A study by Y. Ikeda (1990) explored the electrochemical conversion of 4-haloacetophenones, including 4-fluoroacetophenone, into their corresponding 1-(4-halophenyl)ethanols, achieving yields of 91-98% depending on the halogen. This method utilized a catalytic amount of Sb(III) and was conducted at a current density of -3.7 mA/cm², utilizing a lead cathode (Ikeda, 1990).

Fungicidal Applications

Research by S. Giri et al. (1981) highlighted the potential fungicidal applications of halophenoxyethanols, including 2-(4-Fluorophenoxy)ethanol. These compounds showed significant activity against fungi responsible for diseases in fish, without being lethal to the fish at the concentrations used. This indicates their potential use in aquaculture to control fungal infections (Giri, Singh, Srivastava, & Mekrani, 1981).

Biotransformation in Synthesis

A biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate for pharmaceutical compounds, was described by C. Martínez et al. (2010). This enantiomerically pure compound is crucial for the synthesis of PF-2341066, a c-Met/ALK inhibitor in clinical development. The process highlights the utility of biotransformation in obtaining enantiomerically pure compounds for pharmaceutical applications (Martínez, Keller, Meijer, Metselaar, Kruithof, Moore, & Pei-Pei, 2010).

Extraction from Aqueous Solutions

M. Reis et al. (2006) studied the extraction of 2-(4-hydroxyphenyl)ethanol, a compound structurally similar to 2-(2-Chloro-4-fluorophenyl)ethanol, from aqueous solutions using emulsion liquid membranes. This research could be relevant for the separation and purification of related compounds from complex mixtures (Reis, Freitas, Ferreira, & Carvalho, 2006).

Enantioselective Synthesis

Research focused on the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate for various pharmaceutical applications. This study explored biocatalytic methods for achieving high enantioselectivity, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. The use of Daucus carota cells for the enantioselective reduction of 1-(4-fluorophenyl)ethanone is highlighted, achieving 55% yield with 98% enantiomeric excess (Source).

Eigenschaften

IUPAC Name |

2-(2-chloro-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVGKJHWBFKWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369801 | |

| Record name | 2-(2-chloro-4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenyl)ethanol | |

CAS RN |

214262-87-0 | |

| Record name | 2-Chloro-4-fluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chloro-4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

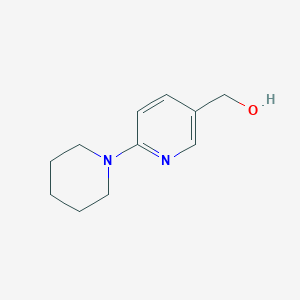

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)